molecular formula C24H25N3O B3897024 (Z)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-1-(3-PHENOXYPHENYL)METHANIMINE

(Z)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-1-(3-PHENOXYPHENYL)METHANIMINE

Cat. No.: B3897024
M. Wt: 371.5 g/mol
InChI Key: ZDPBOGULLIBARO-PLRJNAJWSA-N
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Description

(Z)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-1-(3-PHENOXYPHENYL)METHANIMINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-1-(3-PHENOXYPHENYL)METHANIMINE typically involves the following steps:

    Formation of the piperazine ring: This can be achieved by reacting 1,4-dichlorobutane with an amine to form the piperazine ring.

    Substitution reactions: The piperazine ring is then substituted with a 4-methylphenyl group and a 3-phenoxyphenyl group through nucleophilic substitution reactions.

    Formation of the imine: The final step involves the formation of the imine by reacting the substituted piperazine with an appropriate aldehyde or ketone under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and specific conditions like elevated temperatures or acidic environments.

Major Products

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology and Medicine

    Pharmacology: Piperazine derivatives are often explored for their potential as therapeutic agents, including antipsychotic, antidepressant, and antihistamine activities.

    Biological Studies: Used in studies to understand receptor-ligand interactions and the mechanisms of drug action.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Chemical Industry: Intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (Z)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-1-(3-PHENOXYPHENYL)METHANIMINE would depend on its specific application. In pharmacology, it may interact with specific receptors in the body, such as serotonin or dopamine receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-METHYLPHENYL)PIPERAZINE: A simpler piperazine derivative with similar pharmacological properties.

    1-(3-PHENOXYPHENYL)PIPERAZINE: Another piperazine derivative with a different substitution pattern.

Uniqueness

(Z)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-1-(3-PHENOXYPHENYL)METHANIMINE is unique due to its specific substitution pattern, which may confer distinct pharmacological properties and reactivity compared to other piperazine derivatives. Its combination of a 4-methylphenyl group and a 3-phenoxyphenyl group may result in unique interactions with biological targets and specific chemical reactivity.

Properties

IUPAC Name

(Z)-N-[4-(4-methylphenyl)piperazin-1-yl]-1-(3-phenoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O/c1-20-10-12-22(13-11-20)26-14-16-27(17-15-26)25-19-21-6-5-9-24(18-21)28-23-7-3-2-4-8-23/h2-13,18-19H,14-17H2,1H3/b25-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPBOGULLIBARO-PLRJNAJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2CCN(CC2)/N=C\C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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